

Brevifolincarboxylic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Brevifolincarboxylic acid

Cat. No.: B1278173

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This technical guide provides an in-depth overview of **brevifolincarboxylic acid**, a phenolic compound with demonstrated therapeutic potential. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, biological activities, and the experimental protocols to assess its efficacy.

Core Compound Identification

CAS Number: 18490-95-4[1][2][3][4][5]

Molecular Formula: C13H8O8

IUPAC Name: 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic

acid

Synonyms: Brevifolin Carboxylic Acid, Brevifolic acid

Molecular Weight: 292.20 g/mol

Chemical Structure:

SMILES: O=C1OC2=C(C3=C1C=C(O)C(O)=C3O)C(C(O)=O)CC2=O



InChI: InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)

Quantitative Biological Activity

Brevifolincarboxylic acid has been shown to exhibit a range of biological activities. The following table summarizes key quantitative data from various studies.

Biological Activity	Target/Assay	IC50 Value	Source Organism(s)	Reference(s)
α-Glucosidase Inhibition	α-Glucosidase	323.46 μM	Duchesnea chrysantha, Polygonum capitatum	
Anticancer	PC-14 Lung Cancer Cells	3.95 μg/ml	Duchesnea chrysantha	-
Antioxidant	DPPH radical scavenging	18.0 μΜ	Thonningia sanguinea	_
Anti- inflammatory	LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages	20 μM (concentration tested)	Not Applicable	_

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of **brevifolincarboxylic acid**.

α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of **brevifolincarboxylic acid** on α -glucosidase activity.

Materials:



- α-Glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG)
- Brevifolincarboxylic acid
- Phosphate buffer (100 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃, 0.1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **brevifolincarboxylic acid** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add 80 μ L of phosphate buffer and 20 μ L of α -glucosidase solution (0.01 mg/mL).
- Add varying concentrations of brevifolincarboxylic acid to the wells and incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 50 μL of 5 mM pNPG to each well.
- Incubate the mixture at 37°C for 60 minutes.
- Stop the reaction by adding 2.5 mL of 0.1 M Na₂CO₃.
- Measure the absorbance at 400 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control Absorbance of test sample) / Absorbance of control] x 100

Aryl Hydrocarbon Receptor (AhR) Inhibition Assay (Reporter Gene Assay)



This protocol determines the ability of **brevifolincarboxylic acid** to inhibit the activation of the Aryl Hydrocarbon Receptor (AhR).

Materials:

- H1L6.1c2 mouse hepatoma cells (containing a luciferase reporter gene under the control of AhR)
- · Brevifolincarboxylic acid
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or other AhR agonist
- · Cell culture medium
- DMSO
- 96-well culture plates
- Luciferase assay reagent
- Luminometer

Procedure:

- Culture H1L6.1c2 cells in 96-well plates until they reach the desired confluence.
- Treat the cells with varying concentrations of brevifolincarboxylic acid in the presence of a
 fixed concentration of an AhR agonist (e.g., TCDD). The final DMSO concentration should be
 kept low (e.g., 1%).
- Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for the expression of the luciferase reporter gene.
- After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- The inhibitory effect of brevifolincarboxylic acid is determined by the reduction in luciferase activity compared to cells treated with the agonist alone.



Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This protocol assesses the anti-inflammatory potential of **brevifolincarboxylic acid** by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- · Brevifolincarboxylic acid
- Cell culture medium (e.g., DMEM)
- Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- 96-well culture plates
- Microplate reader

Procedure:

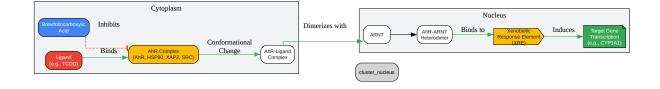
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of brevifolincarboxylic acid for a specified period.
- Stimulate the cells with LPS (e.g., $1 \mu g/mL$) for 24 hours to induce nitric oxide production.
- After incubation, collect the cell culture supernatant.
- Mix 50 μL of the supernatant with 50 μL of Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10-15 minutes.



- Measure the absorbance at 540 nm.
- The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways and Experimental Workflows Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Brevifolincarboxylic acid has been identified as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway is initiated by ligand binding, leading to the translocation of the AhR-ligand complex into the nucleus and subsequent transcription of target genes. The inhibitory action of **brevifolincarboxylic acid** likely involves interference with this pathway.



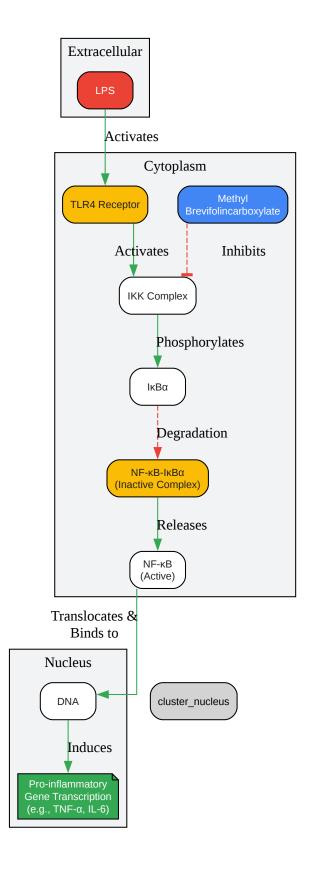
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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory point of **brevifolincarboxylic acid**.

NF-κB Signaling Pathway in Inflammation

A derivative of **brevifolincarboxylic acid**, methyl brevifolincarboxylate, has been shown to attenuate inflammation by suppressing the NF-kB signaling pathway. This pathway is a key regulator of the inflammatory response.





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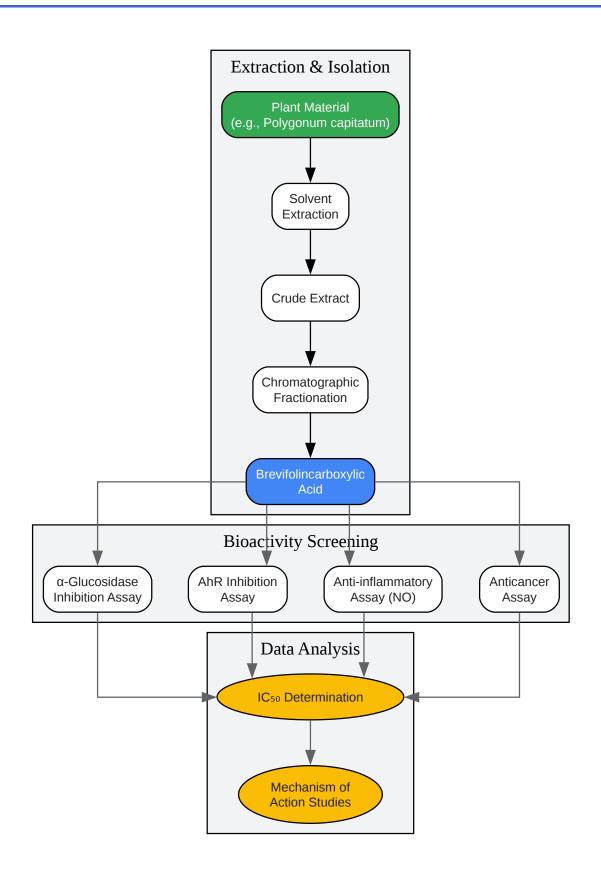


Caption: Simplified NF-kB signaling pathway and the inhibitory action of a **brevifolincarboxylic acid** derivative.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening natural products like **brevifolincarboxylic acid** for biological activity.





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Caption: General experimental workflow for the isolation and bioactivity screening of **brevifolincarboxylic acid**.

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References

- 1. mdpi.com [mdpi.com]
- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevifolincarboxylic acid | CAS#:18490-95-4 | Chemsrc [chemsrc.com]
- 4. protocols.io [protocols.io]
- 5. caymanchem.com [caymanchem.com]
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